

comparative analysis of 2-Thiaspiro[3.3]heptan-6-amine with other spirocycles

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Compound of Interest

Compound Name: 2-Thiaspiro[3.3]heptan-6-amine

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An In-Depth Comparative Analysis of **2-Thiaspiro[3.3]heptan-6-amine** and Its Analogs for Modern Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry

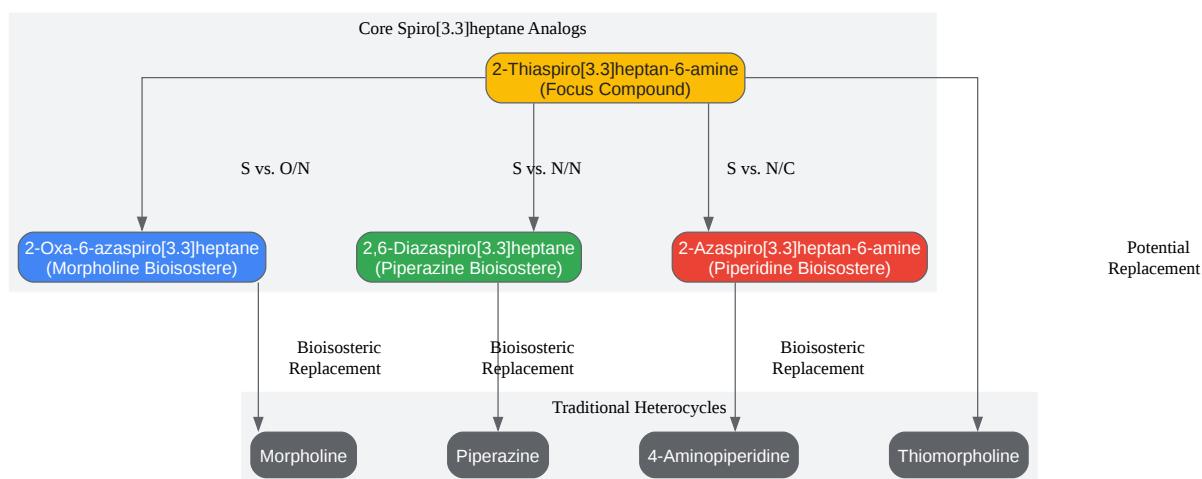
For decades, medicinal chemistry has been dominated by aromatic, planar structures. While undeniably successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The contemporary "escape from flatland" strategy advocates for the incorporation of three-dimensional, sp^3 -rich scaffolds to improve drug-like properties and explore novel chemical space.^{[1][2]} Among these scaffolds, spirocycles have emerged as exceptionally valuable motifs. Their rigid, well-defined three-dimensional structures offer precise vectoral orientation of substituents, enabling enhanced target complementarity and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.^{[3][4]}

The spiro[3.3]heptane core, in particular, has garnered significant attention as a versatile building block and a bioisosteric replacement for common rings like benzene and cyclohexane.^{[3][5][6]} Its heteroatomic derivatives, such as oxa- and aza-spiro[3.3]heptanes, have been successfully employed as superior alternatives to morpholine and piperazine, often leading to dramatic improvements in solubility and metabolic stability.^{[1][7][8]}

This guide provides a comparative analysis of the emerging scaffold, **2-Thiaspiro[3.3]heptan-6-amine**, against its more established oxygen- and nitrogen-containing counterparts. As data on this specific thia-derivative is sparse, we will leverage established principles of medicinal chemistry and extrapolate from known properties of related structures to provide a predictive and insightful comparison. We aim to equip researchers, scientists, and drug development professionals with the rationale and experimental frameworks needed to evaluate and utilize this promising new scaffold.

The Spiro[3.3]heptane Family: A Structural Overview

The unique advantage of the spiro[3.3]heptane framework lies in its compact, rigid structure composed of two fused cyclobutane rings. This rigidity minimizes conformational penalties upon binding to a biological target. The introduction of heteroatoms at various positions allows for fine-tuning of physicochemical properties.



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Caption: Structural relationships between the focus compound and its key comparators.

- 2-Oxa-6-azaspiro[3.3]heptane: A well-established bioisostere for morpholine, known to decrease lipophilicity and improve aqueous solubility.[9]
- 2,6-Diazaspiro[3.3]heptane: A piperazine replacement that can alter basicity and metabolic stability.[2][10]
- 2-Azaspiro[3.3]heptane: A conformationally restricted analogue of piperidine.[11][12][13]
- **2-Thiaspiro[3.3]heptan-6-amine**: The focus of this guide. The introduction of a sulfur atom, a larger and more polarizable heteroatom than oxygen or nitrogen, is expected to confer unique properties related to lipophilicity, metabolic pathways, and hydrogen bonding capacity.

Comparative Physicochemical and ADME Property Analysis

The choice of a scaffold in drug design is driven by its ability to modulate key ADME properties. Below, we compare the predicted properties of **2-Thiaspiro[3.3]heptan-6-amine** with its better-characterized peers. The values for the focus compound are estimated based on established chemical principles, while data for other compounds are derived from literature and databases. [14][15][16]

Property	2-Thiaspiro[3.3]heptan-6-amine	2-Oxa-6-azaspiro[3.3]heptane	2,6-Diazaspiro[3.3]heptane	2-Azaspiro[3.3]heptane-6-ol	Morpholine	Thiomorpholine
(Predicted)						
Molecular Weight (g/mol)	~129.2	113.16	112.17	113.16	87.12	103.18
cLogP	-0.1 to +0.3	-0.9 to -0.5	-1.2 to -0.8	-0.4	-0.86	-0.35
TPSA (Å²)	~51.5	32.3	~41.5	32.3	21.3	12.5
Aqueous Solubility	Moderate to High	High	High	High	Very High	High
Metabolic Stability	Potentially higher than thiomorpholine	High	Variable	High	Low	Moderate
pKa (of amine)	~9.0 - 9.5	~8.0 - 8.5	~8.5-9.0 (first), ~5.0-5.5 (second)	~9.5 - 10.0	~8.4	~8.9

Causality Behind the Comparison

- Lipophilicity (cLogP): The sulfur atom in **2-Thiaspiro[3.3]heptan-6-amine** is less electronegative and more polarizable than the oxygen in its oxa-analog. This typically leads to a slight increase in lipophilicity compared to the highly polar 2-oxa-6-azaspiro[3.3]heptane. [8] However, the sp³-rich, non-planar structure ensures its cLogP remains significantly lower than many traditional carbocyclic scaffolds, contributing to better solubility.
- Topological Polar Surface Area (TPSA): The introduction of the sulfur atom, which can act as a hydrogen bond acceptor, alongside the primary amine, gives **2-Thiaspiro[3.3]heptan-6-**

amine a substantial TPSA. This is generally favorable for cell permeability and solubility, though excessively high TPSA can hinder blood-brain barrier penetration.

- **Metabolic Stability:** The primary metabolic liabilities for traditional heterocycles like morpholine and thiomorpholine are oxidation at the carbons alpha to the heteroatom. The rigid, sterically hindered nature of the spiro[3.3]heptane core is expected to shield these positions, potentially reducing susceptibility to cytochrome P450 (CYP) mediated metabolism and improving metabolic stability.^[1] The metabolic fate of the thioether itself would need experimental validation, as S-oxidation is a possible metabolic pathway.
- **Aqueous Solubility:** The high fraction of sp³ carbons, the presence of two hydrogen-bond-accepting heteroatoms (S and N), and the hydrogen-bond-donating amine group all point towards favorable aqueous solubility. Shifting from planar aromatic systems to 3D spirocycles is a well-documented strategy to enhance this crucial property.^[1]

Experimental Protocols for Scaffold Evaluation

To validate the predicted properties and enable a rigorous data-driven comparison, the following standardized experimental protocols are recommended. These protocols are designed to be self-validating by including appropriate controls and standards.

Workflow for Physicochemical Profiling

Caption: High-level workflow for evaluating novel spirocyclic scaffolds.

Protocol 1: Kinetic Aqueous Solubility Determination

Objective: To determine the kinetic solubility of the test compound in a phosphate-buffered saline (PBS) solution, mimicking physiological pH. This high-throughput method is ideal for early-stage discovery.^{[17][18][19]}

Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of the test compound (e.g., **2-Thiaspiro[3.3]heptan-6-amine**) in 100% dimethyl sulfoxide (DMSO).
- **Serial Dilution:** In a 96-well plate, perform serial dilutions of the stock solution into PBS (pH 7.4). The final DMSO concentration should not exceed 1%.

- Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.
- Precipitate Removal: Centrifuge the plate or filter it through a solubility filter plate to separate any precipitated compound from the saturated solution.
- Quantification: Transfer the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using LC-MS/MS or HPLC-UV.[20]
- Data Analysis: Construct a calibration curve using known concentrations of the compound. The highest concentration that remains in solution without precipitating is reported as the kinetic solubility.

Rationale: The kinetic method is chosen for its speed and low compound consumption, which is critical in early drug discovery.[18] Using PBS at pH 7.4 provides a more physiologically relevant measure than unbuffered water, especially for ionizable compounds like amines.

Protocol 2: Lipophilicity Determination (LogD at pH 7.4)

Objective: To measure the distribution coefficient (LogD) of the test compound between n-octanol and PBS at pH 7.4. LogD is the most relevant measure of lipophilicity for ionizable drugs at physiological pH.

Methodology:

- Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing them to separate overnight. This ensures thermodynamic equilibrium.
- Compound Addition: Add the test compound (from a concentrated stock in a minimal amount of solvent like DMSO) to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final concentration should be analytically tractable.
- Equilibration: Shake the vial vigorously for 1-2 hours at a controlled temperature (e.g., 25°C) to facilitate partitioning.[21] Allow the phases to fully separate via centrifugation.

- Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous (PBS) phase.
- Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.[22][23]
- Calculation: Calculate LogD using the formula: $\text{LogD} = \log_{10} ([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{PBS}})$

Rationale: The shake-flask method is the "gold standard" for LogP/D determination, providing highly accurate data.[23][24] Measuring LogD at pH 7.4 rather than LogP (which applies only to the neutral species) gives a more accurate prediction of a drug's behavior in the body, as it accounts for the ionization state of the amine.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the test compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

- System Preparation: The primary system used is human liver microsomes (HLM), which contain a high concentration of CYP enzymes responsible for Phase I metabolism.[25][26]
- Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing:
 - Test compound (typically at 1 μM final concentration).
 - Human liver microsomes (e.g., 0.5 mg/mL).
 - Phosphate buffer (pH 7.4).
- Reaction Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP enzymes).[25][27] A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.

- Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[25]
- Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
- Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life ($t_{1/2}$).
$$t_{1/2} = 0.693 / k$$

Rationale: This assay provides a robust, high-throughput method to identify metabolically labile compounds early.[28] HLM is a cost-effective and well-characterized system for assessing Phase I metabolic stability.[26] The inclusion of a no-NADPH control ensures that observed compound loss is due to enzymatic metabolism.

Conclusion and Future Perspectives

The spiro[3.3]heptane scaffold represents a significant advancement in the design of 3D-rich drug candidates. While oxa- and aza-derivatives have already proven their value, the underexplored **2-Thiaspiro[3.3]heptan-6-amine** offers a compelling new tool for medicinal chemists. Our analysis predicts a scaffold with a unique profile: moderate lipophilicity, good potential for aqueous solubility, and likely improved metabolic stability over traditional thiomorpholines.

The introduction of sulfur provides a distinct set of properties compared to its oxygen and nitrogen analogs, potentially offering advantages in scenarios where fine-tuning of lipophilicity is required or where alternative hydrogen bonding interactions could enhance target affinity. The proposed experimental protocols provide a clear roadmap for validating these predictions and rigorously characterizing this and other novel spirocyclic scaffolds. As the demand for drug candidates with superior ADME profiles continues to grow, a systematic exploration of scaffolds like **2-Thiaspiro[3.3]heptan-6-amine** will be essential for pushing the boundaries of drug discovery.

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